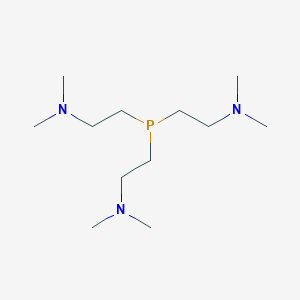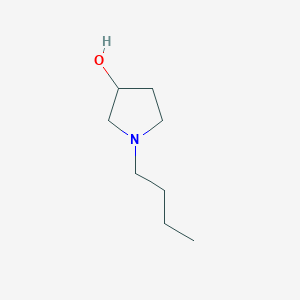
1,18-Octadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is a chemical compound with the molecular formula C24H54N2. It is a type of quaternary ammonium compound, which is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- typically involves the reaction of octadecane-1,18-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups back to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various catalytic processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Decanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,14-Tetradecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
Uniqueness
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length enhances its surfactant properties, making it more effective in applications requiring strong interaction with lipid bilayers and hydrophobic surfaces .
Eigenschaften
CAS-Nummer |
52767-78-9 |
|---|---|
Molekularformel |
C24H54N2+2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
trimethyl-[18-(trimethylazaniumyl)octadecyl]azanium |
InChI |
InChI=1S/C24H54N2/c1-25(2,3)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(4,5)6/h7-24H2,1-6H3/q+2 |
InChI-Schlüssel |
FDJWCFJHUHMBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



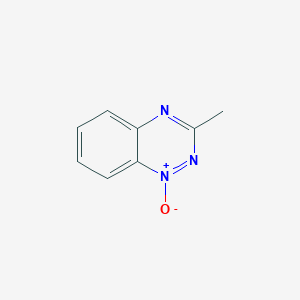

![N-(2-Chloroethyl)-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14653563.png)
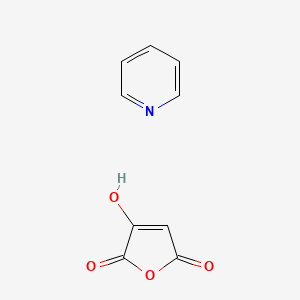
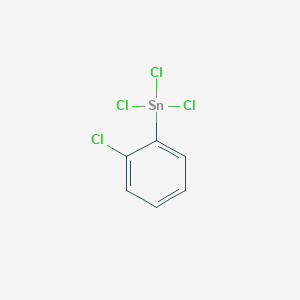
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)

![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
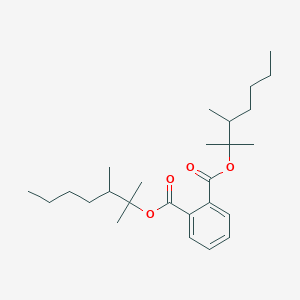

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
